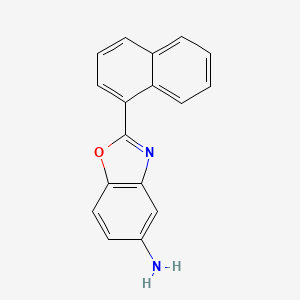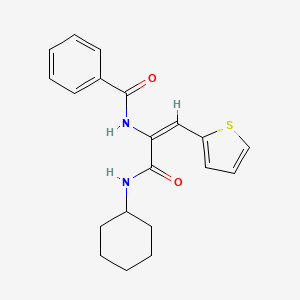
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1447944-13-9 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 1-(4-hydroxytetrahydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .作用機序
The exact mechanism of action of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the activation of certain receptors in the body. Specifically, this compound has been shown to activate the G protein-coupled receptor GPR35, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters and to modulate the activity of certain ion channels. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in a variety of contexts.
実験室実験の利点と制限
One advantage of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have good bioavailability and to be effective when administered orally. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in this context are not yet fully understood.
将来の方向性
There are several potential future directions for research on 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its effects or to reduce side effects.
合成法
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. One common method involves the reaction of cyclopropane carboxylic acid with oxirane in the presence of a catalyst, followed by hydrolysis and purification steps.
科学的研究の応用
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid has been studied extensively for its potential use in the treatment of pain and inflammation. In particular, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .
特性
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKQOQTRDWING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
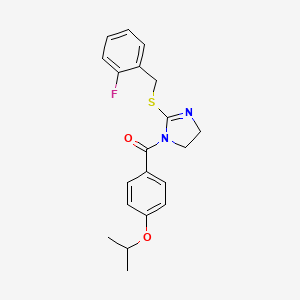
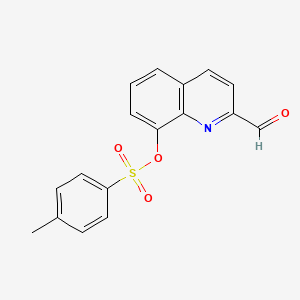
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
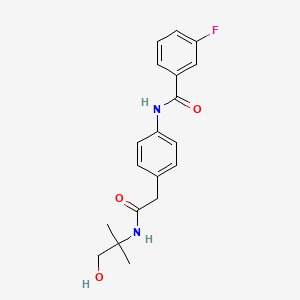
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
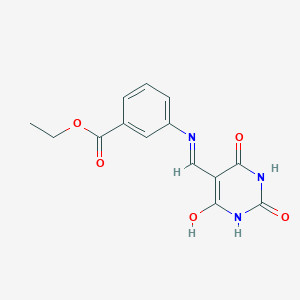
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

